(2E)-Decenal

Description

2-Decenal has been reported in Vaccinium macrocarpon, Cynomorium songaricum, and other organisms with data available.

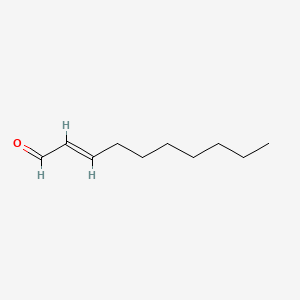

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(E)-dec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFCJPPRCYDLLZ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047035 | |

| Record name | (2E)-2-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS], Colourless to slightly yellow liquid; Powerful waxy, orange aroma | |

| Record name | trans-2-Decenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

78.00 to 80.00 °C. @ 3.00 mm Hg | |

| Record name | 2-Decenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.836-0.846 | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3913-81-3, 3913-71-1, 25447-70-5 | |

| Record name | (E)-2-Decenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Decenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-decenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-decenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E93S23U2BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Decenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-8.92 °C. @ 760.00 mm Hg | |

| Record name | 2-Decenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2E)-Decenal: Properties, Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

(2E)-Decenal, an α,β-unsaturated aldehyde, is a molecule of significant interest across various scientific disciplines. From its role as a potent flavor and fragrance component to its intriguing biological activities as a nematicidal agent and insect alarm pheromone, this ten-carbon aldehyde presents a rich area of study. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of (2E)-Decenal, with a focus on information relevant to research and development.

Core Chemical and Physical Properties

(2E)-Decenal, also known as trans-2-Decenal, is a colorless to pale yellow liquid with a characteristic waxy, orange, and green aroma.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-dec-2-enal | [2] |

| Synonyms | trans-2-Decenal, (E)-Dec-2-enal, Dec-2(E)-enal | [2] |

| CAS Number | 3913-81-3 | [2] |

| Molecular Formula | C₁₀H₁₈O | [2] |

| Molecular Weight | 154.25 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | -16 °C | [3] |

| Boiling Point | 78-80 °C at 3 mmHg | [4] |

| Density | 0.841 g/mL at 25 °C | [3] |

| Solubility | Insoluble in water; soluble in ethanol and fixed oils. | [4] |

| Refractive Index (n²⁰/D) | 1.453 | [4] |

Spectroscopic Profile

The structural elucidation and confirmation of (2E)-Decenal rely on various spectroscopic techniques. Below is a summary of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aldehydic proton, the vinyl protons, and the aliphatic chain.

-

¹³C NMR: The carbon NMR spectrum is distinguished by the downfield signal of the carbonyl carbon and the signals of the sp² hybridized carbons of the double bond.

A detailed table of predicted and experimental chemical shifts can be found in various databases, and specific assignments should be confirmed through 2D NMR experiments for unambiguous structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of (2E)-Decenal displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is observed for the C=O stretching of the aldehyde, typically around 1680-1705 cm⁻¹, with the conjugation to the C=C bond shifting it to a lower frequency than a saturated aldehyde.[2] The C=C stretching of the trans double bond appears around 1640 cm⁻¹, and the C-H stretch of the aldehyde is visible as two weak bands around 2720 and 2820 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (2E)-Decenal results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 154. Common fragments arise from cleavage of the alkyl chain and loss of small neutral molecules. The base peak is often observed at m/z 41, with other significant fragments at m/z 43, 55, and 70.[2]

Synthesis of (2E)-Decenal

Several synthetic routes can be employed for the laboratory-scale preparation of (2E)-Decenal. The choice of method often depends on the desired purity, scale, and available starting materials.

Wittig Reaction

A common and reliable method for synthesizing α,β-unsaturated aldehydes is the Wittig reaction. This involves the reaction of an appropriate phosphorus ylide with an aldehyde. For (2E)-Decenal, octanal can be reacted with a suitable two-carbon ylide. Stabilized ylides generally favor the formation of the (E)-isomer.[5][6]

Caption: Wittig reaction pathway for (2E)-Decenal synthesis.

Experimental Protocol: Wittig Synthesis of (2E)-Decenal

-

Ylide Preparation: Prepare the phosphorus ylide by reacting the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.

-

Reaction with Aldehyde: Cool the ylide solution to a low temperature (e.g., -78 °C) and slowly add a solution of octanal in the same solvent.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure (2E)-Decenal.

Self-Validation: The identity and purity of the synthesized (2E)-Decenal should be confirmed by comparing its spectroscopic data (NMR, IR, MS) with literature values and by gas chromatography (GC) analysis.

Aldol Condensation

The aldol condensation of octanal with acetaldehyde can also yield (2E)-Decenal. This reaction is typically base-catalyzed and involves the formation of a β-hydroxy aldehyde intermediate, which then dehydrates to form the α,β-unsaturated product. Controlling the reaction conditions is crucial to favor the desired cross-condensation and subsequent dehydration.

Chemical Reactivity: A Versatile Synthetic Intermediate

The reactivity of (2E)-Decenal is dominated by its two electrophilic centers: the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This dual reactivity makes it a valuable building block in organic synthesis.

Caption: Key reaction pathways of (2E)-Decenal.

Michael Addition (1,4-Conjugate Addition)

Soft nucleophiles, such as thiols, amines, and enolates, preferentially attack the β-carbon of (2E)-Decenal in a Michael or 1,4-conjugate addition.[7] This reaction is fundamental for the synthesis of more complex molecules and is of particular interest in drug development for the covalent modification of biological nucleophiles, such as cysteine residues in proteins.

Experimental Protocol: Thiol-Michael Addition to (2E)-Decenal

-

Reaction Setup: In a round-bottom flask, dissolve (2E)-Decenal (1 equivalent) in a suitable solvent (e.g., ethanol or dichloromethane).

-

Addition of Thiol and Catalyst: Add the desired thiol (1-1.2 equivalents) and a catalytic amount of a base (e.g., triethylamine or potassium carbonate).

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validation: The formation of the Michael adduct can be confirmed by NMR spectroscopy, observing the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the thioether product. Mass spectrometry will show a molecular ion peak corresponding to the sum of the molecular weights of (2E)-Decenal and the thiol.

Nucleophilic Addition to the Carbonyl Group (1,2-Addition)

Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon directly in a 1,2-addition, leading to the formation of secondary alcohols.

Diels-Alder Reaction

The electron-withdrawing aldehyde group activates the double bond of (2E)-Decenal, making it a good dienophile in Diels-Alder reactions.[8][9] This [4+2] cycloaddition with a conjugated diene provides a powerful method for the construction of six-membered rings, a common scaffold in natural products and pharmaceuticals.

Biological Activities and Applications in Drug Development

(2E)-Decenal exhibits a range of biological activities that are of interest to researchers in agriculture and medicine.

Nematicidal Activity

(2E)-Decenal has demonstrated significant nematicidal activity against plant-parasitic nematodes such as Meloidogyne javanica and Meloidogyne incognita.[10][11][12] Studies suggest that it can cause ultrastructural damage to the nematodes, particularly to the digestive system and somatic muscles.[10][13] This makes (2E)-Decenal a promising lead compound for the development of new, more environmentally friendly nematicides.

Insect Alarm Pheromone

In the field of chemical ecology, (2E)-Decenal is known to function as an alarm pheromone for several insect species, including the brown marmorated stink bug (Halyomorpha halys).[3][14] When released upon disturbance, it signals danger to conspecifics, inducing an escape or dispersal response. Understanding the perception and processing of this signal at the molecular level could lead to novel pest management strategies.

Potential in Drug Development

The reactivity of the α,β-unsaturated aldehyde moiety towards biological nucleophiles suggests that (2E)-Decenal and its derivatives could have applications in drug development. This functional group is a known "warhead" for covalent inhibitors, which can offer advantages in terms of potency and duration of action. However, the potential for off-target reactivity and cytotoxicity must be carefully evaluated. There is also evidence of its mutagenic properties, which requires thorough investigation in any drug development program.[1]

Analytical Methodologies

Accurate and sensitive quantification of (2E)-Decenal is crucial for its study in various matrices, from biological tissues to food and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like (2E)-Decenal. The choice of a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase) is important for achieving good separation from other components in a complex mixture.

Validated GC-MS Protocol for (2E)-Decenal Quantification

-

Sample Preparation: For biological samples, a solvent extraction or headspace solid-phase microextraction (SPME) can be used to isolate the volatile compounds.

-

GC Conditions:

-

Column: HP-INNOWax (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 230 °C at a rate of 5 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Quantification: Use selected ion monitoring (SIM) of characteristic ions (e.g., m/z 41, 70, 154) for enhanced sensitivity and selectivity.

-

-

Calibration and Quantification: Prepare a series of calibration standards of (2E)-Decenal in a relevant solvent or matrix. Construct a calibration curve by plotting the peak area against the concentration. An internal standard (e.g., a deuterated analog of (2E)-Decenal) should be used for the most accurate quantification.

Self-Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to established guidelines.

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives of (2E)-Decenal or for samples where derivatization is employed to enhance detection, HPLC is a suitable analytical technique.[1][15][16] Reverse-phase HPLC with a C18 column is commonly used.[15] Derivatization with reagents such as 2,4-dinitrophenylhydrazine (DNPH) allows for sensitive UV detection.

Safety and Handling

(2E)-Decenal is classified as a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

(2E)-Decenal is a multifaceted molecule with a broad range of properties and applications that make it a subject of ongoing scientific inquiry. Its well-defined chemical and physical characteristics, coupled with its diverse reactivity and biological activities, provide a fertile ground for research in synthetic chemistry, chemical ecology, and drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this intriguing α,β-unsaturated aldehyde.

References

-

SIELC Technologies. (n.d.). Separation of (2E)-2-Decenal on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283345, (2E)-Decenal. Retrieved from [Link]

- Ntalli, N. G., et al. (2016). Acetic Acid, 2-Undecanone, and (E)-2-Decenal Ultrastructural Malformations on Meloidogyne incognita.

- Guo, H., et al. (2020). A Highly Expressed and Conserved Odorant Receptor for Identifying the Alarm Pheromone ( E )-2-Decenal in Halyomorpha halys. Journal of Agricultural and Food Chemistry, 68(40), 11217–11226.

-

National Institute of Standards and Technology. (n.d.). 2-Decenal, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Decenal. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

Ntalli, N. G., et al. (2016). Acetic Acid, 2-Undecanone, and (E)-2-Decenal Ultrastructural Malformations on Meloidogyne incognita. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

- Caboni, P., et al. (2012). Nematicidal Activity of (E,E)-2,4-Decadienal and (E)-2-Decenal from Ailanthus altissima against Meloidogyne javanica. Journal of Agricultural and Food Chemistry, 60(4), 1146–1151.

- da Silva, F. de A., et al. (2008). Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions. Journal of the Brazilian Chemical Society, 19(8), 1619–1624.

-

Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Retrieved from [Link]

-

Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

-

Ntalli, N. G., et al. (2016). Nematicidal Activity of (E,E)-2,4-Decadienal and (E)-2-Decenal from Ailanthus altissima against Meloidogyne javanica. ResearchGate. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

- Wessjohann, L. A., et al. (2012). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. In Lipidomics: Methods and Protocols (pp. 241–254). Humana Press.

-

SpectraBase. (n.d.). (2E)-2-Decenal. Retrieved from [Link]

- Blank, I., et al. (1995). Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization. Journal of Agricultural and Food Chemistry, 43(10), 2652–2656.

-

U.S. Environmental Protection Agency. (n.d.). 2-Decenal, (2E)-. In Substance Registry Services. Retrieved from [Link]

-

NP-MRD. (2022, March 17). Showing NP-Card for 2-Decenal (NP0046091). Retrieved from [Link]

- Kumar, S., & Kumar, A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. ChemistrySelect, 8(48), e202303531.

- Noge, K., & Tamura, Y. (2016). Defensive Roles of (E)-2-Alkenals and Related Compounds in Heteroptera. Journal of Chemical Ecology, 42(10), 1031–1040.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

WordPress. (n.d.). Conjugate Addition of Thiols. Retrieved from [Link]

- Ali, J. G., & Alborn, H. T. (2020). Insect alarm pheromones in response to predators. Current Opinion in Insect Science, 42, 45–51.

-

Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

- de Souza, J. T., et al. (2019). Nematicides: history, mode, and mechanism action. Plant Science Today, 6(2), 122–135.

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

da Silva, F. de A., et al. (2008). Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent. SciSpace. Retrieved from [Link]

- Morin, M. A., et al. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Organic Syntheses, 97, 217–233.

-

The Good Scents Company. (n.d.). 2-decenal, 3913-71-1. Retrieved from [Link]

-

FooDB. (2025, November 19). Showing Compound (E)-2-decenal (FDB029712). Retrieved from [Link]

-

LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2E)-Decenal | C10H18O | CID 5283345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Decenal - Wikipedia [en.wikipedia.org]

- 4. (E)-2-decenal, 3913-81-3 [thegoodscentscompany.com]

- 5. benchchem.com [benchchem.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. Diels-Alder Reaction [organic-chemistry.org]

- 10. Acetic Acid, 2-Undecanone, and (E)-2-Decenal Ultrastructural Malformations on Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Separation of (2E)-2-Decenal on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates | Springer Nature Experiments [experiments.springernature.com]

(2E)-Decenal: A Comprehensive Technical Guide to its Natural Occurrence, Biosynthesis, and Ecological Significance in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Decenal, a C10 α,β-unsaturated aldehyde, is a volatile organic compound widely distributed throughout the plant kingdom. It is a significant contributor to the characteristic aroma of many fruits and herbs, most notably coriander. Beyond its sensory properties, (2E)-Decenal plays a crucial role in plant defense as a potent antimicrobial and nematicidal agent, and as a signaling molecule in plant-insect interactions. This technical guide provides an in-depth exploration of the natural occurrence of (2E)-Decenal in plants, its biosynthesis via the lipoxygenase pathway, and its multifaceted ecological roles. Furthermore, this guide details robust analytical methodologies for the extraction and quantification of (2E)-Decenal from plant matrices and discusses its potential applications in agriculture and pharmacology, offering a valuable resource for researchers in phytochemistry, chemical ecology, and drug discovery.

Introduction: The Chemical Ecology of (2E)-Decenal

(2E)-Decenal is a lipid-derived volatile compound that belongs to the class of α,β-unsaturated aldehydes.[1] Its chemical structure, characterized by a ten-carbon chain with a double bond between the second and third carbon atoms in the trans configuration, imparts a distinct fatty, green, and pungent aroma.[2] This compound is a key component of the essential oils of numerous plants and is recognized for its contribution to the flavor profile of foods and beverages.[3]

From an ecological perspective, (2E)-Decenal is a critical component of the plant's chemical arsenal. It is often produced in response to tissue damage, acting as a defense mechanism against a broad spectrum of herbivores and pathogens.[4] Its role extends to that of an alarm pheromone in certain insects, highlighting its significance in tritrophic interactions.[3][5] The diverse biological activities of (2E)-Decenal, including its nematicidal and antimicrobial properties, have garnered significant interest for its potential applications in sustainable agriculture and as a lead compound in drug development programs.[4][6]

Distribution of (2E)-Decenal in the Plant Kingdom

(2E)-Decenal has been identified in a variety of plant species across different families. Its concentration can vary significantly depending on the plant species, the specific organ, developmental stage, and environmental conditions.

| Plant Family | Species | Plant Part | Concentration/Relative Abundance | Reference(s) |

| Apiaceae | Coriandrum sativum (Coriander) | Leaves | Major volatile compound | [7][8][9] |

| Simaroubaceae | Ailanthus altissima (Tree of Heaven) | Leaves, Wood | Prominent constituent | [10][11] |

| Zingiberaceae | Alpinia coriandriodora (Sweet Ginger) | Rhizome | 53.8% of essential oil | |

| Ericaceae | Vaccinium macrocarpon (Cranberry) | Fruit press residue | Reported presence | [3] |

| Cynomoriaceae | Cynomorium songaricum | Whole plant | Reported presence | [1] |

Note: This table is not exhaustive and represents a selection of plants where (2E)-Decenal has been prominently reported. The concentration of (2E)-Decenal can be highly variable.

Biosynthesis of (2E)-Decenal: The Lipoxygenase (LOX) Pathway

The biosynthesis of (2E)-Decenal in plants is primarily achieved through the lipoxygenase (LOX) pathway, a metabolic cascade that utilizes polyunsaturated fatty acids as substrates. While the pathway for C6 "green leaf volatiles" is well-established, the formation of C10 aldehydes like (2E)-Decenal is believed to follow a similar enzymatic logic, likely originating from C20 fatty acid precursors.

The proposed biosynthetic pathway for (2E)-Decenal is as follows:

-

Release of Fatty Acid Precursors: Mechanical damage to plant tissues, such as from herbivory or pathogen attack, triggers the release of polyunsaturated fatty acids from cell membranes by the action of lipases. For the synthesis of a C10 aldehyde, a C20 fatty acid, such as arachidonic acid (20:4), is the likely precursor.[12]

-

Lipoxygenase (LOX) Action: A specific lipoxygenase enzyme incorporates molecular oxygen into the fatty acid backbone, creating a hydroperoxy fatty acid. The position of oxygenation is determined by the specific LOX isoform.

-

Hydroperoxide Lyase (HPL) Cleavage: The unstable hydroperoxy fatty acid is then cleaved by a hydroperoxide lyase (HPL), a cytochrome P450 enzyme. This cleavage results in the formation of a volatile aldehyde and a C10 oxo-acid.

-

Isomerization: The initially formed aldehyde may be in a cis configuration and can be subsequently isomerized to the more stable (E)- or trans-isomer, (2E)-Decenal.

Figure 1: Proposed biosynthetic pathway of (2E)-Decenal.

Ecological Roles of (2E)-Decenal

(2E)-Decenal plays a significant role in mediating interactions between plants and their environment. Its primary functions are rooted in chemical defense and communication.

Direct Defense Against Herbivores and Pathogens

(2E)-Decenal exhibits broad-spectrum activity against various pests and pathogens.

-

Nematicidal Activity: (2E)-Decenal has demonstrated potent nematicidal activity against root-knot nematodes such as Meloidogyne javanica and Meloidogyne incognita.[4][11] Studies have shown that it can cause ultrastructural damage to nematodes, including malformations of the cuticle and internal tissues, suggesting that it enters the nematode body primarily through the digestive system.[1][6]

-

Antibacterial and Antifungal Activity: The α,β-unsaturated aldehyde moiety of (2E)-Decenal is highly reactive and contributes to its antimicrobial properties. It can disrupt microbial cell membranes, leading to the leakage of cellular contents and ultimately cell death.[13][14] This activity has been observed against various plant pathogenic bacteria and fungi.[15]

Indirect Defense and Signaling

-

Alarm Pheromone: In some insect species, such as the brown marmorated stink bug (Halyomorpha halys), (2E)-Decenal functions as an alarm pheromone.[3][5] When released by a disturbed individual, it signals danger to conspecifics, prompting them to disperse. While this is an insect-to-insect communication, the production of (2E)-Decenal by plants upon herbivore attack can potentially disrupt herbivore behavior and attract natural enemies of the herbivores, thus serving as an indirect defense mechanism for the plant.

Analytical Methodologies for (2E)-Decenal

Accurate identification and quantification of (2E)-Decenal in plant matrices are crucial for understanding its biological roles and for quality control in various applications. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed for this purpose.

Extraction Techniques

The choice of extraction method depends on the plant material and the research objective.

-

Steam Distillation: This is a traditional and widely used method for extracting essential oils from plant material.[16] It is particularly suitable for large-scale extraction but can be time-consuming and may lead to the degradation of thermolabile compounds.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a modern, solvent-free technique that is ideal for the analysis of volatile and semi-volatile compounds.[17][18][19][20][21] It is a highly sensitive method that requires minimal sample preparation.

Experimental Protocols

This protocol is suitable for the qualitative and quantitative analysis of (2E)-Decenal in fresh or dried plant material.

-

Sample Preparation:

-

Weigh approximately 1-2 g of finely ground fresh or dried plant material into a 20 mL headspace vial.

-

Add a small amount of a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

-

Seal the vial with a PTFE/silicone septum.

-

-

HS-SPME Procedure:

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) in a heating block or the GC autosampler's agitator.

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

-

GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the hot GC injection port (e.g., 250°C) for a few minutes in splitless mode.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that allows for good resolution of the analytes.

-

Identify (2E)-Decenal by comparing its mass spectrum and retention index with those of an authentic standard and library data.

-

For quantification, prepare a calibration curve using a standard solution of (2E)-Decenal.

-

Figure 2: Experimental workflow for HS-SPME-GC-MS analysis.

This protocol is suitable for obtaining a larger quantity of essential oil containing (2E)-Decenal.

-

Apparatus Setup:

-

Set up a Clevenger-type apparatus for hydrodistillation or steam distillation.

-

-

Sample Preparation:

-

Place a known amount of fresh or dried plant material into the distillation flask.

-

Add a sufficient amount of distilled water.

-

-

Distillation:

-

Heat the flask to boiling and continue the distillation for a set period (e.g., 3-4 hours).

-

The steam and volatile compounds will condense and be collected in the graduated tube of the Clevenger apparatus.

-

-

Oil Collection and Analysis:

-

Separate the essential oil layer from the aqueous layer.

-

Dry the essential oil over anhydrous sodium sulfate.

-

Analyze the composition of the essential oil by GC-MS as described in the previous protocol.

-

Biological Activities and Potential Applications

The diverse biological activities of (2E)-Decenal make it a compound of interest for various applications.

Agriculture

-

Bio-nematicide: The potent nematicidal activity of (2E)-Decenal suggests its potential as a natural and environmentally friendly alternative to synthetic nematicides for the control of plant-parasitic nematodes.[4]

-

Bio-pesticide: Its antibacterial and antifungal properties could be harnessed for the development of bio-pesticides to protect crops from various diseases.[13]

Drug Development

-

Antimicrobial Agent: The ability of (2E)-Decenal to disrupt microbial membranes makes it a potential candidate for the development of new antimicrobial drugs, particularly in an era of increasing antibiotic resistance.[14][22] Further research is needed to investigate its efficacy and safety in preclinical and clinical studies.

Conclusion

(2E)-Decenal is a naturally occurring aldehyde with a significant presence in the plant kingdom. Its biosynthesis via the lipoxygenase pathway underscores its role as a lipid-derived signaling and defense molecule. The potent nematicidal and antimicrobial activities of (2E)-Decenal highlight its importance in plant chemical ecology and its potential for practical applications in agriculture. Furthermore, its biological activities warrant further investigation for its potential in drug discovery and development. The analytical protocols detailed in this guide provide a robust framework for researchers to accurately identify and quantify (2E)-Decenal, paving the way for a deeper understanding of this versatile plant metabolite.

References

- Bisignano, G., Laganà, M. G., Trombetta, D., Arena, S., Nostro, A., Uccella, N., Mazzanti, G., & Saija, A. (2001). In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L. FEMS Microbiology Letters, 205(1), 125-129.

- Caboni, P., Ntalli, N. G., Aissani, N., Cavoski, I., & Angioni, A. (2012). Nematicidal activity of (E,E)-2,4-decadienal and (E)-2-decenal from Ailanthus altissima against Meloidogyne javanica. Journal of Agricultural and Food Chemistry, 60(4), 1146–1151.

- Dalleau, S., Cateau, E., Bergès, T., Berjeaud, J. M., & Imbert, C. (2008). In vitro activity of terpenes against Candida biofilms. International Journal of Antimicrobial Agents, 32(2), 171–175.

- Ntalli, N. G., Caboni, P., Aissani, N., & Cavoski, I. (2016). Acetic Acid, 2-Undecanone, and (E)-2-Decenal Ultrastructural Malformations on Meloidogyne incognita.

-

PubChem. (n.d.). (2E)-Decenal. National Center for Biotechnology Information. Retrieved from [Link]

- Sasanelli, N., D'Addabbo, T., & Carella, A. (2009). Nematicidal activity of essential oils from Mediterranean plants. Acta Horticulturae, 812, 223-228.

- Weber, D. C., Leskey, T. C., & Khrimian, A. (2014). The brown marmorated stink bug, Halyomorpha halys (Heteroptera: Pentatomidae) in the USA: a new and expanding agricultural pest. Outlooks on Pest Management, 25(3), 171-175.

- Venskutonis, P. R. (1997). Effect of drying on the volatile constituents of herbs and spices. Critical Reviews in Food Science and Nutrition, 37(3), 219-247.

-

Wikipedia. (2023). 2-Decenal. Retrieved from [Link]

- Anwar, F., Ali, M., Hussain, A. I., & Shahid, M. (2009). Antioxidant and antimicrobial activities of essential oil and extracts of fennel (Foeniculum vulgare Mill.) seeds from Pakistan. Flavour and Fragrance Journal, 24(4), 170-176.

- Freires, I. A., de Alencar, S. M., & Rosalen, P. L. (2014). A review on the pharmacological properties of the essential oil of Coriandrum sativum L. Planta Medica, 80(15), 1219-1226.

-

The Good Scents Company. (n.d.). 2-decenal. Retrieved from [Link]

- Uremis, I., & Arslan, M. (2006). Chemical composition and herbicidal activity of essential oil of Ailanthus altissima (Mill.) Swingle. Asian Journal of Chemistry, 18(4), 2733.

- Caboni, P., Ntalli, N. G., Aissani, N., Cavoski, I., & Angioni, A. (2012). Nematicidal activity of (E,E)-2,4-decadienal and (E)-2-decenal from Ailanthus altissima against Meloidogyne javanica. Journal of Agricultural and Food Chemistry, 60(4), 1146-1151.

- Shahwar, M. K., Ahmad, F., El-Ghorab, A. H., & Shaheen, M. A. (2012). Chemical composition and antimicrobial activity of the essential oil of coriander (Coriandrum sativum L.) seeds. International Journal of Food Properties, 15(6), 1243-1251.

- Augusto, F., Valente, A. L. P., & Tada, E. S. (2000). Screening of Brazilian fruit aromas using solid-phase microextraction-gas chromatography-mass spectrometry.

- Bhuiyan, M. N. I., Begum, J., & Anwar, M. N. (2009). Volatile constituents of leaf and fruit essential oil of Coriandrum sativum L. Bangladesh Journal of Pharmacology, 4(1), 30-33.

- Bicchi, C., Drigo, S., & Rubiolo, P. (2000). Influence of fibre coating in headspace solid-phase microextraction-gas chromatographic analysis of aromatic and medicinal plants.

- Trombetta, D., Castelli, F., Sarpietro, M. G., Venuti, V., Cristani, M., Daniele, C., Saija, A., Mazzanti, G., & Bisignano, G. (2005). Mechanisms of antibacterial action of three monoterpenes. Antimicrobial Agents and Chemotherapy, 49(6), 2474–2478.

- El-Ayeb-Zakhama, A., Ben Salem, N., Sakka-Rouis, L., Flamini, G., & Harzallah-Skhiri, F. (2016). Isolation of essential oil from Ailanthus altissima (Mill) stems: Chemical composition, separation and biological activities. Journal de la Société Chimique de Tunisie, 18, 101-110.

- de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A review on anti-inflammatory activity of monoterpenes. Molecules, 18(1), 1227-1254.

- Kalemba, D., & Kunicka, A. (2003). Antibacterial and antifungal properties of essential oils. Current medicinal chemistry, 10(10), 813-829.

- Burdock, G. A. (Ed.). (2010). Fenaroli's handbook of flavor ingredients. CRC press.

- Riu-Aumatell, M., Castellari, M., López-Tamames, E., Buxaderas, S., & de la Torre-Boronat, M. C. (2004). Characterisation of the volatile profile of fruit juices and nectars by HS-SPME. Food Chemistry, 87(4), 627-637.

-

Plant Science Today. (2019). Nematicides: history, mode, and mechanism action. Retrieved from [Link]

- Ghasempour, H. R., Shirvani, M., & Farsani, H. G. (2012). Optimization of headspace solid phase microextraction (HS-SPME) for gas chromatographic analysis of volatile components in Iranian Pimpinella anisum L. seed. Journal of Essential Oil Bearing Plants, 15(4), 638-646.

- Al-Kharj, S. A. (2021). Evaluation of the composition and in vitro antimicrobial, antioxidant, and anti-inflammatory activities of Cilantro (Coriandrum sativum L. leaves) cultivated in Saudi Arabia (Al-Kharj). Saudi Journal of Biological Sciences, 28(5), 2849-2856.

- Arthur, C. L., & Pawliszyn, J. (1990). Solid phase microextraction with thermal desorption using fused silica optical fibers. Analytical chemistry, 62(19), 2145-2148.

-

U.S. Environmental Protection Agency. (n.d.). 2-Decenal, (2E)-. Substance Details. Retrieved from [Link]

- Boonprab, K., Matsui, K., Akakabe, Y., & Kajiwara, T. (2006). Formation of aldehyde flavor (n-hexanal, 3Z-nonenal and 2E-nonenal)

- Los, D. A., & Murata, N. (1998). Structure and expression of the desA gene for the Δ12-desaturase of Synechocystis sp. PCC6803. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1392(2-3), 223-234.

- Pollard, M. R., McKeon, T., Gupta, M., & Stumpf, P. K. (1991).

- Gavrilaș, S., Vlase, L., Oniga, I., & Filip, L. (2022). Phenolic Composition and Bioactivities of Invasive Ailanthus altissima (Mill.) Swingle Leaf Extracts Obtained by Two-Step Sequential Extraction. Plants, 11(13), 1684.

- Fields, F. J., & Krom, N. D. (2020). Engineering Fatty Acid Biosynthesis in Microalgae: Recent Progress and Perspectives. International journal of molecular sciences, 21(24), 9573.

Sources

- 1. researchgate.net [researchgate.net]

- 2. (E)-2-decenal, 3913-81-3 [thegoodscentscompany.com]

- 3. A Highly Expressed and Conserved Odorant Receptor for Identifying the Alarm Pheromone (E)-2-Decenal in Halyomorpha halys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Acetic Acid, 2-Undecanone, and (E)-2-Decenal Ultrastructural Malformations on Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Evaluation of the composition and in vitro antimicrobial, antioxidant, and anti-inflammatory activities of Cilantro (Coriandrum sativum L. leaves) cultivated in Saudi Arabia (Al-Kharj) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Genetic Characteristics and Essential oil Composition of Coriander (Coriandrum sativum L.) -Proceedings of the Korean Society of Crop Science Conference | 학회 [koreascience.kr]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of C20–38 Fatty Acids in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Combating Pathogenic Microorganisms Using Plant-Derived Antimicrobials: A Minireview of the Mechanistic Basis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. engineering.iastate.edu [engineering.iastate.edu]

- 17. edepot.wur.nl [edepot.wur.nl]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR) - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of (2E)-Decenal as a Pheromone: A Technical Guide

Foreword

In the intricate world of chemical ecology, few molecules exemplify the dualistic nature of semiochemicals as elegantly as (2E)-Decenal. This ten-carbon unsaturated aldehyde, a seemingly simple organic compound, serves as a potent and often life-saving signal in the insect world. Its pungent, waxy odor, which humans might associate with coriander or citrus peel, is a harbinger of danger for many hemipteran species, functioning as a highly effective alarm pheromone.[1] This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the multifaceted biological role of (2E)-Decenal. We will journey from its biochemical origins to its perception by the insect olfactory system, and finally, explore its potential applications in the development of novel pest management strategies. The protocols and insights presented herein are a synthesis of established methodologies and field-proven experience, designed to provide a robust framework for future research and development in this exciting field.

Introduction to (2E)-Decenal: A Pheromone of Consequence

(2E)-Decenal is a naturally occurring organic compound with the chemical formula C₁₀H₁₈O.[1] It belongs to the class of medium-chain aldehydes and is characterized by a trans-double bond between the second and third carbon atoms.[2][3] While present in a variety of plants and foods, its most significant biological role is as a semiochemical, a chemical substance that carries information between organisms.[1][2][3] Specifically, (2E)-Decenal is a well-documented alarm pheromone in several insect species, particularly within the order Hemiptera, which includes stink bugs and bed bugs.[4][5] When released, typically in response to mechanical disturbance or predation, it triggers a range of defensive behaviors in nearby conspecifics, from dispersal to cessation of feeding.[5][6] This potent signaling molecule is a key component of the chemical arsenal that these insects use to survive and thrive in their environments.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (2E)-Decenal is fundamental to its study and application. These properties influence its volatility, stability, and interaction with biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molar Mass | 154.25 g/mol | [1] |

| Appearance | Clear to yellow, oily liquid | [1] |

| Odor | Strong, waxy, fatty, citrus, green | [1][7] |

| Boiling Point | 79 °C | [1] |

| Density | 0.841 g/mL | [1] |

| CAS Number | 3913-81-3 | [7] |

Biosynthesis of (2E)-Decenal: From Fatty Acids to Alarm Signals

The production of (2E)-Decenal in insects is intricately linked to lipid metabolism, specifically the oxidative cleavage of polyunsaturated fatty acids (PUFAs).[8][9] While the precise enzymatic cascade can vary between species, the general pathway involves the modification of common fatty acids through a series of desaturation and chain-shortening reactions.[6]

Proposed Biosynthetic Pathway

The biosynthesis of (2E)-Decenal is believed to originate from longer-chain fatty acids, such as linoleic acid (a C18 PUFA), which are common constituents of cellular membranes.[8][10] The pathway can be broadly categorized into the following stages:

-

Fatty Acid Synthesis and Modification: Insects synthesize fatty acids de novo from acetyl-CoA.[11] Existing fatty acids can be modified by elongases and desaturases to produce a diverse pool of fatty acyl-CoAs.[11]

-

Lipid Peroxidation: The key step in the formation of (2E)-Decenal is lipid peroxidation, which can occur via enzymatic or non-enzymatic pathways.[8]

-

Enzymatic Pathway: Enzymes such as lipoxygenases (LOX) introduce a hydroperoxy group into the fatty acid chain. The resulting unstable hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) to yield shorter-chain aldehydes.[8]

-

Non-Enzymatic Pathway: Reactive oxygen species (ROS) can initiate a free-radical chain reaction that leads to the peroxidation of PUFAs and subsequent fragmentation into various aldehydes, including (2E)-Decenal.[8][12]

-

-

Final Modification: The resulting aldehyde may undergo further enzymatic modifications to yield the final (2E)-Decenal molecule.

Caption: Proposed biosynthetic pathway of (2E)-Decenal from Acetyl-CoA.

Perception of (2E)-Decenal: The Olfactory Gateway

The behavioral response to (2E)-Decenal is initiated by its detection by the insect's olfactory system, primarily located in the antennae. This process involves a sophisticated interplay of olfactory receptors and downstream signaling cascades that translate the chemical signal into a neuronal impulse.

Olfactory Receptors and Signal Transduction

Recent research has identified a specific odorant receptor (OR) responsible for the detection of (2E)-Decenal in the brown marmorated stink bug, Halyomorpha halys. This receptor, designated HhalOR114 , has been shown to be highly expressed in the antennae and to respond specifically to (2E)-Decenal when expressed in a heterologous system.[13]

The general mechanism of odorant perception in insects involves the following steps:

-

Binding to Odorant Binding Proteins (OBPs): Volatile molecules like (2E)-Decenal enter the sensillum lymph through pores in the cuticle and are bound by Odorant Binding Proteins (OBPs).[6] These proteins solubilize the hydrophobic odorant and transport it to the olfactory receptors.

-

Receptor Activation: The OBP-odorant complex interacts with the specific olfactory receptor (e.g., HhalOR114) located on the dendritic membrane of an olfactory sensory neuron (OSN).[13][14]

-

Signal Transduction: Insect ORs are ligand-gated ion channels that, upon binding to their specific ligand, open and allow the influx of cations, leading to the depolarization of the OSN.[14][15] There is also evidence for the involvement of G protein-coupled receptor (GPCR) signaling pathways in modulating the response of OSNs.[5]

-

Neuronal Firing: The depolarization of the OSN generates an action potential that is transmitted to the antennal lobe of the brain, where the information is processed, leading to a behavioral response.

Caption: Olfactory signaling pathway for (2E)-Decenal perception.

(2E)-Decenal as an Alarm Pheromone in Hemiptera

The role of (2E)-Decenal as an alarm pheromone is particularly well-documented in two economically and medically important families of Hemiptera: Pentatomidae (stink bugs) and Cimicidae (bed bugs).

Stink Bugs (Pentatomidae)

In the brown marmorated stink bug (Halyomorpha halys), (2E)-Decenal is a major component of the defensive secretions released when the insect is disturbed.[4][5] It elicits a strong alarm response in conspecifics, leading to rapid dispersal from the source of the signal.[6] Electrophysiological studies have shown that the antennae of H. halys are highly sensitive to (2E)-Decenal.[6]

Table 4.1: Electroantennogram (EAG) Responses of Halyomorpha halys to (2E)-Decenal

| Life Stage/Sex | Mean EAG Response (mV) ± SE | Reference |

| Adult Female | 1.2 ± 0.15 | [6] |

| Adult Male | 1.1 ± 0.28 | [6] |

| 5th Instar Nymph | 0.8 ± 0.13 | [6] |

| 4th Instar Nymph | 0.6 ± 0.11 | [6] |

Bed Bugs (Cimicidae)

In the common bed bug (Cimex lectularius), (2E)-Decenal, along with (2E)-hexenal, constitutes the primary alarm pheromone.[16][17] Interestingly, the behavioral response to these aldehydes is dose-dependent. At high concentrations, they act as repellents, causing dispersal, which is a typical alarm response.[18][19] However, at very low concentrations, they can act as arrestment or aggregation cues, suggesting a more complex role in bed bug chemical communication.[2][18][20]

Table 4.2: Dose-Dependent Behavioral Response of Cimex lectularius to a 1:1 Blend of (2E)-Hexenal and (2E)-Decenal

| Dose (µg) | Behavioral Response | Reference |

| 0.04 | Attraction/Arrestment | [2][18][19] |

| 40 (Females) | Repellency | [18][19] |

| 400 (Males) | Repellency | [18][19] |

Experimental Protocols for the Study of (2E)-Decenal

The investigation of (2E)-Decenal as a pheromone relies on a suite of specialized techniques in chemical ecology. The following protocols provide a detailed, step-by-step guide for the key experimental workflows.

Protocol for Pheromone Extraction and Identification using GC-MS

This protocol describes the collection of volatile compounds from insects and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Glass aeration chamber

-

Purified air source (e.g., compressed nitrogen)

-

Flow meter

-

Adsorbent trap (e.g., Porapak Q or Tenax TA)

-

Solvent for elution (e.g., hexane, dichloromethane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

(2E)-Decenal standard for comparison

Procedure:

-

Headspace Volatile Collection:

-

Place live insects in the glass aeration chamber.

-

Pass a gentle stream of purified air (e.g., 100 mL/min) over the insects.

-

Trap the volatile compounds in the exiting air stream using an adsorbent trap.

-

Collect volatiles for a defined period (e.g., 1-24 hours).

-

-

Elution of Trapped Compounds:

-

Remove the adsorbent trap and elute the trapped compounds with a small volume of solvent (e.g., 200 µL of hexane).

-

Concentrate the sample under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Inject a small aliquot of the sample (e.g., 1 µL) into the GC-MS.

-

Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Employ a temperature program that effectively separates the volatile compounds (e.g., initial temperature of 40°C, ramped to 250°C at 10°C/min).

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

-

Compound Identification:

-

Compare the mass spectrum of the unknown peak with a library of known spectra (e.g., NIST library).

-

Confirm the identity of (2E)-Decenal by comparing its retention time and mass spectrum with that of an authentic standard.

-

Caption: Experimental workflow for GC-MS analysis of insect volatiles.

Protocol for Electroantennography (EAG)

EAG is a powerful technique for measuring the overall electrical response of an insect's antenna to an odor stimulus.

Materials:

-

EAG system (amplifier, data acquisition software)

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Electrolyte solution (e.g., 0.1 M KCl)

-

Silver wires

-

Stimulus delivery system (olfactometer)

-

(2E)-Decenal solutions of varying concentrations in a solvent (e.g., paraffin oil)

Procedure:

-

Antenna Preparation:

-

Anesthetize the insect by chilling or brief exposure to CO₂.

-

Excise an antenna at the base.

-

Mount the antenna between the two electrodes, ensuring good electrical contact with the electrolyte solution.

-

-

Electrode Placement:

-

The recording electrode is placed over the distal end of the antenna.

-

The reference electrode is placed in contact with the base of the antenna.

-

-

Stimulus Delivery:

-

A continuous stream of humidified, purified air is passed over the antenna.

-

A puff of air carrying the vapor of a (2E)-Decenal solution is injected into the continuous air stream.

-

A solvent blank should be used as a control.

-

-

Data Recording and Analysis:

-

The EAG software records the change in electrical potential (depolarization) of the antenna in response to the stimulus.

-

The amplitude of the EAG response is measured in millivolts (mV).

-

A dose-response curve can be generated by testing a range of (2E)-Decenal concentrations.

-

Protocol for Y-Tube Olfactometer Bioassay

This bioassay is used to assess the behavioral response (attraction or repulsion) of an insect to a chemical stimulus.

Materials:

-

Y-tube olfactometer

-

Purified, humidified air source

-

Flow meters

-

Odor sources (e.g., filter paper treated with (2E)-Decenal solution)

-

Control source (e.g., filter paper treated with solvent only)

Procedure:

-

Setup:

-

Connect the air source to the two arms of the Y-tube olfactometer, with a flow meter for each arm to ensure equal airflow.

-

Place the odor source in one arm and the control source in the other.

-

-

Insect Acclimation and Release:

-

Acclimate the insects to the experimental conditions for a short period.

-

Release a single insect at the base of the Y-tube.

-

-

Data Collection:

-

Observe the insect's behavior and record which arm it chooses to enter.

-

A choice is typically defined as the insect moving a certain distance into one of the arms.

-

Record the time taken to make a choice.

-

-

Data Analysis:

-

Repeat the experiment with multiple insects.

-

Analyze the data using a chi-square test or a binomial test to determine if there is a significant preference for the odor source over the control.

-

Applications in Pest Management and Drug Development

The understanding of (2E)-Decenal's role as a pheromone opens up several avenues for the development of innovative and environmentally friendly pest management strategies.

Monitoring and Trapping

(2E)-Decenal can be incorporated into lures for insect traps.[21] While it may not be a primary attractant for all species, its presence can enhance the effectiveness of traps, particularly for monitoring populations of stink bugs and bed bugs.

Mating Disruption

While typically associated with sex pheromones, alarm pheromones can also play a role in mating disruption.[12] The release of high concentrations of (2E)-Decenal in an area can create a state of constant alarm, deterring insects from aggregating and mating.

"Push-Pull" Strategies

(2E)-Decenal can be used as a "push" component in a push-pull strategy. This involves using a repellent (the "push") to drive pests away from a crop, and an attractant (the "pull") to lure them into traps at the periphery of the field.

Development of Novel Repellents

For drug development professionals, the identification of the specific olfactory receptor for (2E)-Decenal (HhalOR114) provides a molecular target for the design of novel insect repellents.[13] High-throughput screening of compound libraries against this receptor could identify molecules that act as agonists or antagonists, leading to the development of new active ingredients for repellent formulations.

Formulation and Delivery

A key challenge in the use of volatile pheromones is their controlled release.[12] Research in this area focuses on developing formulations that protect the aldehyde from degradation and provide a consistent release rate over an extended period.[12][22][23] These formulations can be incorporated into various dispensers, such as rubber septa, membrane-based lures, and microencapsulated sprays.[12]

Conclusion

(2E)-Decenal is a remarkable example of the efficiency and specificity of chemical communication in the insect world. Its role as an alarm pheromone in Hemiptera is a testament to the power of a single molecule to orchestrate complex behaviors essential for survival. For researchers and drug development professionals, a deep understanding of the biosynthesis, perception, and behavioral effects of (2E)-Decenal provides a wealth of opportunities. From unraveling the intricacies of insect olfaction to designing the next generation of sustainable pest management solutions, the study of this potent semiochemical promises to be a fruitful area of scientific inquiry for years to come.

References

-

Zhong, Y., et al. (2018). Behavioral Evidence and Olfactory Reception of a Single Alarm Pheromone Component in Halyomorpha halys. Frontiers in Physiology, 9, 1573. [Link]

- EP0066113A2, "Slow release formulations of pheromones consisting of aldehydes," Google P

-

Vincenti, S., et al. (2021). Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses. International Journal of Molecular Sciences, 22(16), 8593. [Link]

-

Zhang, J., et al. (2025). A Highly Expressed and Conserved Odorant Receptor for Identifying the Alarm Pheromone (E)-2-Decenal in Halyomorpha halys. Journal of Agricultural and Food Chemistry. [Link]

-

Fraser, A. M., & Millar, J. G. (2000). Short and simple syntheses of 4-oxo-(E)-2-hexenal and homologs: pheromone components and defensive compounds of Hemiptera. Journal of natural products, 63(9), 1319-1321. [Link]

-

Pan, Y., et al. (2022). Diversity and Molecular Evolution of Odorant Receptor in Hemipteran Insects. Insects, 13(2), 203. [Link]

-

Fleischer, J., et al. (2018). Insect Pheromone Receptors–Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in cellular neuroscience, 12, 425. [Link]

-

Sagun, S., et al. (2016). Alarm Odor Compounds of the Brown Marmorated Stink Bug Exhibit Antibacterial Activity. Journal of Pharmacognosy & Natural Products, 2(3). [Link]

-

The Good Scents Company. (n.d.). (E)-2-decenal. Retrieved from [Link]

-

Elisa, P., et al. (2022). CHARACTERISATION OF THE ALARM PHEROMONE OF BATHYCOELIA DISTINCTA (PENTATOMIDAE). University of Pretoria. [Link]

-

Alfa Chemistry. (2023). Aldehyde-functionalized Pheromone for Pest Management. Labinsights. [Link]

-

Lin, J., & Fay, L. B. (1999). Synthesis of trans-4, 5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization. Lipids, 34(10), 1117-1126. [Link]

-

Liedtke, M., et al. (2011). Alarm Pheromones and Chemical Communication in Nymphs of the Tropical Bed Bug Cimex hemipterus (Hemiptera: Cimicidae). PLoS ONE, 6(3), e18156. [Link]

-

Feldlaufer, M. F., et al. (2016). Ability of bed bug (Hemiptera: Cimicidae) defensive secretions (E)-2-hexenal and (E)-2-octenal to attract adults of the common bed bug Cimex lectularius. Physiological Entomology, 41(2), 143-149. [Link]

-

Weeks, E. N. I., et al. (2016). Ability of bed bug (Hemiptera: Cimicidae) defensive secretions (E)-2-hexenal and (E)-2-octenal to attract adults of the common bed bug Cimex lectularius. ResearchGate. [Link]

-

Arif, M. A., et al. (2021). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Journal of Chemical Ecology, 47(1), 1-13. [Link]

-

Lin, J., & Fay, L. B. (1999). Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization. Lipids, 34(10), 1117-1126. [Link]

-

Liedtke, M., et al. (2011). Alarm Pheromones and Chemical Communication in Nymphs of the Tropical Bed Bug Cimex hemipterus (Hemiptera: Cimicidae). PLoS ONE, 6(3), e18156. [Link]

-

Eliyahu, D., & Becerra, J. (2010). Synergism vs. high potency in the defense secretions of nymphs in the Pentatomomorpha (Heteroptera). ResearchGate. [Link]

-

Choe, D. H., et al. (2016). Chemically Mediated Arrestment of the Bed Bug, Cimex lectularius, by Volatiles Associated with Exuviae of Conspecifics. PLoS ONE, 11(7), e0159520. [Link]

-

Wikipedia. (n.d.). 2-Decenal. Retrieved from [Link]

- AR231896A1, "FORMULATIONS OF SLOW RELEASE OF PHEROMONES CONSTITUTED BY ALDEHYDES AND TRAPS FOR INSECTS WHOSE SEXUAL PHEROMONE IS CONSTITUTED BY THE REFERRED ALDEHYDES," Google P

-

Romero, A., et al. (2009). Behavioral responses of the bed bug to insecticide residues. Journal of medical entomology, 46(1), 51-57. [Link]

-

Meighen, E. A., & Szittner, R. B. (1992). Determination of the release rate of aldehyde pheromones from insect lures by cold trapping and direct bioluminescence analysis. Journal of chemical ecology, 18(6), 949-959. [Link]

-

Verheggen, F. J., et al. (2020). Insect alarm pheromones in response to predators. Current Opinion in Insect Science, 42, 31-37. [Link]

-

Weeks, E. N. I., et al. (2016). Ability of bed bug (Hemiptera: Cimicidae) defensive secretions (E)-2-hexenal and (E)-2-octenal to attract adults of the common bed bug Cimex lectularius. ResearchGate. [Link]

-

Mohekar, P., et al. (2017). Influence of Winemaking Processing Steps on the Amounts of (E)-2-Decenal and Tridecane as Off-Odorants Caused by Brown Marmorated Stink Bug (Halyomorpha halys). Journal of agricultural and food chemistry, 65(4), 872-878. [Link]

-

Liu, N., et al. (2023). Elongases of Long-Chain Fatty Acids ELO2 and ELO9 Are Involved in Cuticle Formation and Function in Fecundity in the Yellow Fever Mosquito, Aedes aegypti. International Journal of Molecular Sciences, 24(4), 3747. [Link]

-

Stanley, D., & Kim, Y. (2022). Why can insects not biosynthesize cholesterol?. Archives of insect biochemistry and physiology, 111(4), e21983. [Link]

-

Romero, A., & Sutherland, A. M. (2016). Behavioral Responses of the Common Bed Bug, Cimex lectularius, to Insecticide Dusts. Insects, 7(4), 54. [Link]

-

Stanley, D., & Kim, Y. (2021). The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance. Journal of Insect Physiology, 133, 104273. [Link]

-

Mohekar, P., et al. (2017). Influence of Winemaking Processing Steps on the Amounts of (E)-2-Decenal and Tridecane as Off-Odorants Caused by Brown Marmorated Stink Bug (Halyomorpha halys). ResearchGate. [Link]

-

Sagun, S., et al. (2016). Alarm Odor Compounds of the Brown Marmorated Stink Bug Exhibit Antibacterial Activity. Journal of Pharmacognosy & Natural Products, 2(3). [Link]

-

Romero, A., & Sutherland, A. M. (2016). Behavioral Responses of the Common Bed Bug, Cimex lectularius, to Insecticide Dusts. ResearchGate. [Link]

-

Plettner, E., et al. (2023). Oleic Acid Promotes the Biosynthesis of 10-Hydroxy-2-decenoic Acid via Species-Selective Remodeling of TAGs in Apis mellifera ligustica. International Journal of Molecular Sciences, 24(17), 13346. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Influence of Winemaking Processing Steps on the Amounts of (E)-2-Decenal and Tridecane as Off-Odorants Caused by Brown Marmorated Stink Bug (Halyomorpha halys) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alarm Odor Compounds of the Brown Marmorated Stink Bug Exhibit Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. Frontiers | Behavioral Evidence and Olfactory Reception of a Single Alarm Pheromone Component in Halyomorpha halys [frontiersin.org]

- 7. (E)-2-decenal, 3913-81-3 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Why can insects not biosynthesize cholesterol? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. EP0066113A2 - Slow release formulations of pheromones consisting of aldehydes - Google Patents [patents.google.com]

- 13. A Highly Expressed and Conserved Odorant Receptor for Identifying the Alarm Pheromone (E)-2-Decenal in Halyomorpha halys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Alarm Pheromones and Chemical Communication in Nymphs of the Tropical Bed Bug Cimex hemipterus (Hemiptera: Cimicidae) | PLOS One [journals.plos.org]

- 17. Alarm Pheromones and Chemical Communication in Nymphs of the Tropical Bed Bug Cimex hemipterus (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ars.usda.gov [ars.usda.gov]

- 19. researchgate.net [researchgate.net]

- 20. Chemically Mediated Arrestment of the Bed Bug, Cimex lectularius, by Volatiles Associated with Exuviae of Conspecifics | PLOS One [journals.plos.org]

- 21. labinsights.nl [labinsights.nl]

- 22. AR231896A1 - FORMULATIONS OF SLOW RELEASE OF PHEROMONES CONSTITUTED BY ALDEHYDES AND TRAPS FOR INSECTS WHOSE SEXUAL PHEROMONE IS CONSTITUTED BY THE REFERRED ALDEHYDES - Google Patents [patents.google.com]